molecular formula C21H20FN3O3S B298966 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B298966
M. Wt: 413.5 g/mol
InChI Key: RVOBFXSTOJJNNI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is known for its unique chemical structure and mechanism of action, which make it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been studied extensively. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to inhibit the growth of various types of cancer cells and bacteria. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its unique chemical structure and mechanism of action, which make it a promising candidate for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity and high selectivity for certain enzymes and proteins, making it a safer and more effective alternative to other drugs.
The limitations of using 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects on different biological systems.

Future Directions

There are several future directions for the research and development of 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further study the mechanism of action of this compound and its effects on different biological systems. Another direction is to explore the potential use of this compound in the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, researchers can investigate ways to improve the synthesis method of this compound to increase its availability for future studies.

Synthesis Methods

The synthesis of 5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-furylacrolein, 1-azepanone, and 2-fluorobenzaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been the subject of various scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

5-{[5-(1-azepanyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

(5E)-5-[[5-(azepan-1-yl)furan-2-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20FN3O3S/c22-16-7-3-4-8-17(16)25-20(27)15(19(26)23-21(25)29)13-14-9-10-18(28-14)24-11-5-1-2-6-12-24/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,23,26,29)/b15-13+

InChI Key

RVOBFXSTOJJNNI-FYWRMAATSA-N

Isomeric SMILES

C1CCCN(CC1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

C1CCCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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